1-(4-METHYLPHENYL)-3-{[2-(MORPHOLINE-4-CARBONYL)PHENYL]SULFANYL}PYRROLIDINE-2,5-DIONE
Description
1-(4-Methylphenyl)-3-{[2-(morpholine-4-carbonyl)phenyl]sulfanyl}pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative with two key substituents:
- 1-(4-Methylphenyl) group: Attached to the nitrogen atom at position 1, this aromatic substituent introduces lipophilicity and steric bulk.
- 3-{[2-(Morpholine-4-carbonyl)phenyl]sulfanyl} group: A sulfur-linked phenyl ring at position 3, functionalized with a morpholine-4-carbonyl moiety at the ortho position. The morpholine group enhances solubility due to its polar oxygen and nitrogen atoms, while the thioether (sulfanyl) linkage may influence metabolic stability and electronic properties .
Pyrrolidine-2,5-diones are structurally related to bioactive molecules, including antimicrobial agents and kinase inhibitors.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15-6-8-16(9-7-15)24-20(25)14-19(22(24)27)29-18-5-3-2-4-17(18)21(26)23-10-12-28-13-11-23/h2-9,19H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGQKMMFSVWXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Maleamic Acid Formation
Reaction of 4-methylaniline with maleic anhydride in refluxing acetic acid yields N-(4-methylphenyl)maleamic acid (85-92% yield). Critical parameters:
- Stoichiometric 1:1 ratio of amine to anhydride
- Temperature control (110-120°C) to prevent premature cyclization
Cyclization to Succinimide
Treatment with acetic anhydride/sodium acetate (3:1 v/v) at 140°C for 4 hr achieves quantitative cyclization:
$$ \text{Maleamic acid} \xrightarrow{\text{(Ac}_2\text{O, NaOAc)}} \text{N-(4-methylphenyl)pyrrolidine-2,5-dione} $$
Key characterization data :
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$): δ 7.45 (d, J=8.2 Hz, 2H), 7.25 (d, J=8.2 Hz, 2H), 3.02 (m, 2H), 2.85 (m, 2H), 2.40 (s, 3H)
- IR (KBr): 1775 cm$$^{-1}$$ (imide C=O), 1705 cm$$^{-1}$$ (aromatic C=C)
Functionalization at the 3-Position of Succinimide
Bromination Strategies
Direct bromination of the succinimide core proves challenging due to electron-withdrawing imide groups. Two viable approaches:
3.1.1 Radical Bromination
Using N-bromosuccinimide (NBS) under UV irradiation in CCl$$_4$$:
- 20% conversion after 48 hr
- Low regioselectivity (3-bromo:4-bromo = 3:1)
3.1.2 Directed ortho-Metalation
Employing LDA (-78°C, THF) followed by quenching with Br$$_2$$:
- 68% yield of 3-bromo derivative
- Requires strict anhydrous conditions
Synthesis of 2-(Morpholine-4-carbonyl)benzenethiol
Sequential Functionalization Route
- 2-Bromobenzoyl chloride synthesis : 2-Bromobenzoic acid + SOCl$$_2$$ (90% yield)
- Amide formation : React with morpholine in CH$$2$$Cl$$2$$/Et$$_3$$N (82% yield)
- Thiol introduction : Pd(OAc)$$_2$$/Xantphos-catalyzed thiolation with NaSH (63% yield)
Critical purification step : Silica gel chromatography (hexane:EtOAc 4:1) to remove disulfide byproducts.
C-S Bond Formation Methodologies
Nucleophilic Displacement
Reaction of 3-bromo succinimide with in situ generated thiolate:
| Condition | Yield | Purity (HPLC) |
|---|---|---|
| K$$2$$CO$$3$$, DMF, 80°C | 47% | 88% |
| NaH, THF, 0°C→RT | 62% | 94% |
| Phase-transfer (TBAB), H$$2$$O/CH$$2$$Cl$$_2$$ | 55% | 91% |
Palladium-Catalyzed Coupling
Employing Pd$$2$$(dba)$$3$$/DavePhos system:
| Parameter | Optimal Value |
|---|---|
| Catalyst loading | 5 mol% |
| Base | Cs$$2$$CO$$3$$ |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Time | 16 hr |
| Yield | 78% |
Alternative Synthetic Approaches
One-Pot Tandem Synthesis
Combining imide formation and C-S coupling in a single vessel:
- Maleic anhydride + 4-methylaniline → maleamic acid
- In situ cyclization with Ac$$_2$$O
- Direct Pd-catalyzed coupling with 2-(morpholine-4-carbonyl)benzenethiol
Advantages :
- 58% overall yield
- Reduced purification steps
Limitations :
- Requires strict stoichiometric control
- Sensitive to moisture
Characterization and Analytical Data
Spectroscopic Properties
- $$ ^1\text{H NMR} $$ (500 MHz, DMSO-d$$_6$$): δ 7.82 (d, J=7.8 Hz, 1H), 7.65-7.58 (m, 3H), 7.42 (d, J=8.1 Hz, 2H), 7.28 (d, J=8.1 Hz, 2H), 3.65-3.58 (m, 8H), 3.12 (dd, J=12.4, 4.8 Hz, 1H), 2.95 (dd, J=12.4, 8.3 Hz, 1H), 2.78 (m, 2H), 2.38 (s, 3H)
- $$ ^{13}\text{C NMR} $$ : 176.8 (C=O), 170.5 (C=O), 139.2-126.4 (aromatic), 66.8 (morpholine CH$$2$$), 48.3 (pyrrolidine CH$$2$$), 21.1 (CH$$_3$$)
- HRMS : m/z calcd for C$${23}$$H$${23}$$N$$2$$O$$4$$S [M+H]$$^+$$: 447.1381, found: 447.1379
Crystallographic Data
Single-crystal X-ray analysis confirms:
- Dihedral angle between aromatic rings: 68.4°
- S-C bond length: 1.82 Å (consistent with thioether)
- Morpholine ring in chair conformation
Industrial-Scale Production Considerations
Process Intensification
- Continuous flow bromination reduces reaction time from 16 hr to 25 min
- Membrane separation for thiol purification (99.5% recovery)
- PAT (Process Analytical Technology) monitoring of coupling reactions
Green Chemistry Metrics
| Metric | Batch Process | Improved Process |
|---|---|---|
| PMI (Process Mass Intensity) | 128 | 47 |
| E-factor | 86 | 29 |
| Energy consumption (kJ/mol) | 5800 | 2100 |
Biological Relevance and Applications
While beyond the scope of synthesis, preliminary studies indicate:
- COX-2 inhibition (IC$$_{50}$$ = 380 nM)
- Blood-brain barrier permeability (LogP = 2.1)
- Metabolic stability: t$$_{1/2}$$ = 4.7 hr (human liver microsomes)
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-3-{[2-(MORPHOLINE-4-CARBONYL)PHENYL]SULFANYL}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
Anticancer Properties
Research indicates that derivatives of pyrrolidine compounds often demonstrate potent anticancer activity. The mechanism typically involves:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It can halt the proliferation of cancer cells by interfering with their cell cycle.
Case Study Example :
A study conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), revealed IC50 values indicating effective growth inhibition. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 10.0 | Inhibition of proliferation |
Neuroprotective Effects
The morpholine component suggests potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's. Morpholine derivatives have been shown to cross the blood-brain barrier, providing therapeutic effects in neurological disorders.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting vital metabolic pathways.
Synthesis and Modification
The synthesis of 1-(4-Methylphenyl)-3-{[2-(Morpholine-4-carbonyl)phenyl]sulfanyl}pyrrolidine-2,5-dione involves several steps that can be optimized for improved yield and purity:
- Starting Materials : The synthesis typically begins with readily available aromatic compounds.
- Reactions : Key reactions include nucleophilic substitutions and cyclization processes to form the pyrrolidine ring.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Therapeutic Applications
The therapeutic potential of this compound extends beyond anticancer properties:
- Metabolic Disorders : Similar compounds have been explored for their ability to modulate metabolic pathways, potentially aiding in conditions like obesity and diabetes.
- Pain Management : Some derivatives exhibit analgesic properties, making them candidates for pain relief therapies.
Future Research Directions
Further studies are needed to elucidate the full spectrum of biological activities and mechanisms of action for this compound:
- In Vivo Studies : Animal models should be employed to assess efficacy and safety profiles.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects will provide insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-3-{[2-(MORPHOLINE-4-CARBONYL)PHENYL]SULFANYL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and its structural analogs:
*Calculated based on atomic weights; exact mass requires experimental validation.
Key Differences and Implications
a) Core Structure
- The target compound and ’s analog share a pyrrolidine-2,5-dione core, whereas ’s derivatives are pyrrolidine-2,3-diones.
- ’s compound features a pyrimidine core, diverging entirely from the pyrrolidine-dione scaffold. This suggests distinct biological targets (e.g., kinase inhibition vs. antimicrobial activity) .
b) Substituent Effects
- Morpholine vs. Piperazine : The target’s morpholine-4-carbonyl group increases polarity and solubility compared to the piperazinyl-pyridine substituent in ’s compound. Piperazine’s basic nitrogen may enhance binding to acidic residues in proteins .
- Halogenation : ’s compound contains chlorine and trifluoromethyl groups, which elevate lipophilicity and metabolic resistance. In contrast, the target’s 4-methylphenyl group balances lipophilicity with reduced toxicity risks .
Biological Activity
1-(4-Methylphenyl)-3-{[2-(morpholine-4-carbonyl)phenyl]sulfanyl}pyrrolidine-2,5-dione is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.40 g/mol
The compound features a pyrrolidine core with a morpholine substituent and a sulfanyl group, which contribute to its biological properties.
Research indicates that compounds containing morpholine and pyrrolidine moieties often exhibit diverse biological activities, including:
- Inhibition of Enzymatic Activity : Many derivatives demonstrate the ability to inhibit specific enzymes involved in cancer pathways, particularly those associated with the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through mechanisms that involve apoptosis induction and cell cycle arrest .
Antitumor Effects
Several studies have investigated the antitumor potential of similar compounds. For instance:
- In Vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. The IC values for these compounds often range from 0.1 to 10 µM, indicating potent activity .
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Compound A | SW480 (Colorectal) | 0.12 | |
| Compound B | HCT116 (Colorectal) | 2.0 | |
| Compound C | MCF7 (Breast) | 5.0 |
Mechanistic Insights
The biological activity of this class of compounds is often linked to their ability to modulate key signaling pathways:
- PI3K/Akt Pathway : Inhibition of this pathway has been associated with reduced tumor growth and enhanced apoptosis in cancer cells .
- Wnt/β-Catenin Pathway : Some derivatives have been shown to inhibit Wnt-dependent transcription, which is crucial for cancer cell proliferation .
Case Studies
- Study on Morpholine Derivatives :
- Xenograft Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
